1,3-Benzoxazol-6-amine
CAS No.: 177492-52-3
Cat. No.: VC20930140
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 177492-52-3 |
---|---|
Molecular Formula | C7H6N2O |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 1,3-benzoxazol-6-amine |
Standard InChI | InChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 |
Standard InChI Key | ZJYIRVSPPOOPCL-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1N)OC=N2 |
Canonical SMILES | C1=CC2=C(C=C1N)OC=N2 |
Introduction
Chemical Structure and Properties
1,3-Benzoxazol-6-amine features a benzoxazole core, which consists of a fused benzene and oxazole ring system. The amino group (-NH2) positioned at the 6-position of the benzoxazole contributes to its reactivity and potential applications. This structural arrangement allows for hydrogen bonding and enhances interactions with biological systems .
Structural and Chemical Identifiers
Parameter | Information |
---|---|
Chemical Formula | C7H6N2O |
Molecular Weight | 134.14 g/mol |
CAS Number | 177492-52-3 |
InChI | InChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 |
InChIKey | ZJYIRVSPPOOPCL-UHFFFAOYSA-N |
SMILES | Nc1ccc2ncoc2c1 |
European Community (EC) Number | 850-759-4 |
ChEBI ID | CHEBI:194600 |
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Color | White to off-white (pure form); Orange to brown (commercial samples) |
Melting Point | 88 °C |
Solubility | Slightly soluble in water; Soluble in polar organic solvents |
Storage Conditions | Under inert gas (nitrogen or argon) at 2-8 °C |
Sensitivity | Air sensitive |
Synonyms and Alternative Nomenclature
The compound is known by several names in scientific literature and commercial catalogs:
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6-Amino-benzoxazole
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Benzo[d]oxazol-6-amine
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6-Benzoxazolamine
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Benzooxazol-6-ylamine
Synthesis Methods
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Cyclization of 2-aminophenol derivatives with aldehydes or carboxylic acids
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Reaction of appropriate amino-substituted precursors with cyclizing agents
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PEG-SO3H catalyzed synthesis of benzoxazole derivatives has been reported as an efficient method for similar compounds
Chemical Reactivity
The structure of 1,3-Benzoxazol-6-amine makes it particularly reactive in various chemical processes:
Key Reactive Sites
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The amino group at the 6-position serves as a nucleophilic center, enabling further derivatization
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The heterocyclic ring system can participate in various electrophilic and nucleophilic reactions
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The compound can undergo substitution reactions, particularly at the 2, 3, and 6 positions
Reaction Behavior
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Can serve as a building block for more complex molecules
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The amino group enables hydrogen bonding interactions
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May exhibit fluorescence properties useful in imaging applications
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Can undergo various transformations including oxidation and reduction reactions
Applications in Scientific Research
Organic Synthesis
1,3-Benzoxazol-6-amine serves as an important building block in the synthesis of:
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Complex heterocyclic compounds
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Pharmaceutical intermediates
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Agrochemical precursors
Hazard Type | Classification | Hazard Statements |
---|---|---|
Acute Toxicity (Oral) | Acute Tox. 4 | H302: Harmful if swallowed |
Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation |
Skin Irritation | Skin Irrit. 2 (66.7% notifications) | H315: Causes skin irritation |
Specific Target Organ Toxicity - Single Exposure | STOT SE 3 (66.7% notifications) | H335: May cause respiratory irritation |
Chemical and Physical Analysis Methods
Standard analytical techniques for characterization of 1,3-Benzoxazol-6-amine include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet-Visible (UV-Vis) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
Mass spectral data is available through databases such as NIST Mass Spectrometry Data Center .
Related Compounds
Several derivatives of 1,3-Benzoxazol-6-amine have been synthesized and studied, including:
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2-Methyl-1,3-benzoxazol-6-amine (CAS: 5676-60-8)
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2-Propyl-1,3-benzoxazol-6-amine (CAS: 875851-66-4)
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2-(Ethylthio)-1,3-benzoxazol-6-amine (CAS: 874463-07-7)
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2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine
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2-Butyl-1,3-benzoxazol-6-ol (a related compound with a hydroxyl group instead of an amino group) These related compounds expand the chemical space around the benzoxazole scaffold and offer additional opportunities for research applications.
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